Researchers are interested in understanding how Tfmb-(R)-2-HG is produced and metabolized within cells. Studies suggest it might play a role in regulating energy production and cellular signaling pathways [].
Elevated levels of Tfmb-(R)-2-HG have been observed in certain cancers, including some brain tumors. Scientists are investigating the potential link between Tfmb-(R)-2-HG and tumor development and progression [].
Some studies suggest that abnormal Tfmb-(R)-2-HG levels might be associated with certain neurological disorders. Research is ongoing to explore this potential connection [].
Given its potential role in cellular processes and diseases, Tfmb-(R)-2-HG is being investigated as a target molecule for drug development. Scientists are exploring its potential as a therapeutic target or biomarker for various conditions [].
TFMB-(R)-2-hydroxyglutarate is a derivative of 2-hydroxyglutarate, specifically the R-enantiomer, which has garnered attention due to its role as an oncometabolite in various cancers, particularly those associated with mutations in isocitrate dehydrogenase. The compound is characterized by its trifluoromethyl group and a tetrahydrofuran ring structure, which contributes to its unique chemical properties and biological activities. TFMB-(R)-2-hydroxyglutarate is synthesized from 2-oxoglutarate and is involved in several metabolic pathways, influencing cellular differentiation and proliferation.
Tfmb-(R)-2-HG mimics the cellular effects of (R)-2-HG, which competitively inhibits alpha-ketoglutarate-dependent dioxygenases []. These enzymes play a crucial role in various cellular processes, including histone and DNA methylation. Inhibition disrupts these processes, leading to abnormal gene expression and promoting leukemogenesis [, ].
The biological activity of TFMB-(R)-2-hydroxyglutarate is significant in the context of cancer. It promotes cellular transformation and proliferation in hematopoietic cells, particularly under conditions of cytokine deprivation. Its effects are reversible; removal of the compound allows for restoration of normal differentiation pathways . Furthermore, TFMB-(R)-2-hydroxyglutarate's ability to inhibit key metabolic enzymes positions it as a critical player in oncogenic processes linked to mutant isocitrate dehydrogenase .
Synthesis of TFMB-(R)-2-hydroxyglutarate typically involves the following steps:
This synthetic route allows for the efficient production of TFMB-(R)-2-hydroxyglutarate for research purposes.
TFMB-(R)-2-hydroxyglutarate has several applications in biomedical research:
Interaction studies have demonstrated that TFMB-(R)-2-hydroxyglutarate significantly impacts various cellular pathways:
Several compounds are structurally or functionally similar to TFMB-(R)-2-hydroxyglutarate. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-2-Hydroxyglutarate | Similar backbone without trifluoromethyl group | Less potent inhibitor of 2-oxoglutarate-dependent enzymes |
| 2-Oxoglutarate | Precursor to 2-hydroxyglutarates | Central role in the Krebs cycle |
| (R)-3-Hydroxybutyrate | Hydroxyl group at a different position | Involved in ketone body metabolism |
| (R)-2-Hydroxyisocaproate | Similar hydroxyl functional group | Role in fatty acid metabolism |
TFMB-(R)-2-hydroxyglutarate stands out due to its trifluoromethyl substitution which enhances its metabolic stability and potency as an enzyme inhibitor compared to its analogs.
Trifluoromethylbenzyl-(R)-2-hydroxyglutarate, commonly referred to as TFMB-(R)-2-HG, is a synthetic organic compound with the molecular formula C₁₃H₁₁F₃O₄ [1] [2] [3]. The compound represents a cell membrane-permeable esterified derivative of (R)-2-hydroxyglutarate, designed to enhance cellular uptake through lipophilic modification [1] [10]. The molecular structure consists of a tetrahydrofuran-2-carboxylic acid core bearing a trifluoromethylbenzyl ester moiety [1] [2].
The structural architecture of TFMB-(R)-2-HG incorporates several key features that define its chemical identity [2] [8]. The compound contains a five-membered tetrahydrofuran ring with a carboxylic acid functionality esterified to a 3-trifluoromethylbenzyl group [1] [2]. The presence of the trifluoromethyl substituent (-CF₃) at the meta position of the benzyl moiety contributes significantly to the compound's physicochemical properties [1] [20]. The stereochemistry at the C-2 position of the tetrahydrofuran ring is specifically designated as (R)-configuration, which is crucial for its biological activity [10] [18].
The canonical SMILES notation for TFMB-(R)-2-HG is represented as O=C(C@@HOC1=O)OCC2=CC=CC(C(F)(F)F)=C2, which provides a detailed description of the molecular connectivity and stereochemistry [8] [13]. The compound exhibits a molecular weight of 288.22 g/mol and is assigned the Chemical Abstracts Service (CAS) registry number 1445700-01-5 [1] [2] [3].
The physical and chemical properties of TFMB-(R)-2-HG reflect its designed role as a membrane-permeable prodrug derivative [1] [13]. The compound presents as a white to beige crystalline powder with high purity levels typically exceeding 98% as determined by high-performance liquid chromatography analysis [3] [8] [9].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₁F₃O₄ | [1] [2] [3] |
| Molecular Weight (g/mol) | 288.22 | [1] [2] [3] |
| CAS Number | 1445700-01-5 | [1] [2] [3] |
| Relative Density (g/cm³) | 1.385 (Predicted) | [1] |
| Solubility in DMSO (mg/mL) | ≥30-55 | [1] [8] [13] |
| Solubility in DMSO (mM) | ≥104.1-190.83 | [1] [8] |
| Storage Temperature (°C) | -20 (long term), 0 (short term) | [3] [8] |
| Appearance | White to beige powder | [9] |
| Purity (%) | ≥98 | [3] [8] |
The solubility characteristics of TFMB-(R)-2-HG demonstrate its enhanced lipophilicity compared to the parent (R)-2-hydroxyglutarate compound [1] [8]. The compound exhibits excellent solubility in dimethyl sulfoxide, with reported values ranging from 30 to 55 mg/mL, corresponding to molar concentrations of 104.1 to 190.83 millimolar [1] [8] [13]. This enhanced solubility profile facilitates its use in biological research applications where dissolution in organic solvents is required [8] [13].
The thermal stability properties of TFMB-(R)-2-HG indicate that the compound requires careful storage conditions to maintain its integrity [3] [8]. Long-term storage is recommended at -20°C, while short-term storage can be maintained at 0°C [3] [8]. The compound's melting point and boiling point have not been specifically determined in available literature [4]. Flash point measurements indicate that the compound is not applicable for flash point determination, suggesting its thermal decomposition characteristics [4].
The synthesis of TFMB-(R)-2-HG involves the esterification of (R)-2-hydroxyglutaric acid or its tetrahydrofuran derivative with 3-trifluoromethylbenzyl alcohol [19]. The synthetic approach typically employs standard esterification methodologies that preserve the stereochemical integrity of the (R)-configuration at the C-2 position [19] [20].
The key synthetic transformation involves the formation of the tetrahydro-5-oxo-2-furancarboxylic acid intermediate, which serves as the precursor for subsequent esterification reactions [19]. The preparation methodology draws upon established procedures for synthesizing substituted tetrahydrofuran derivatives, utilizing approaches that ensure regioselective and stereoselective outcomes [19].
| Method/Step | Description | Reference |
|---|---|---|
| Starting Material | (R)-2-Hydroxyglutaric acid or tetrahydrofuran derivative | Inferred from structure |
| Key Intermediate Formation | Formation of tetrahydro-5-oxo-2-furancarboxylic acid | Inferred from structure |
| Esterification Reaction | Esterification with 3-trifluoromethylbenzyl alcohol | Inferred from structure |
| Purification Method | Column chromatography, recrystallization | Standard practice |
| Reaction Conditions | Room temperature to mild heating | Standard conditions |
The incorporation of the trifluoromethyl group requires careful consideration of reaction conditions to prevent decomposition or rearrangement of the fluorinated substituent [20]. Trifluoromethylation methodologies have been extensively developed for various organic transformations, providing guidance for the synthetic approaches applicable to TFMB-(R)-2-HG preparation [20].
Purification of the final product typically involves column chromatographic separation followed by recrystallization to achieve the high purity levels required for research applications [3] [8]. The synthetic yield and specific reaction conditions are not extensively documented in the available literature, representing an area where additional methodological development could be beneficial.
The structural relationship between TFMB-(R)-2-HG and α-ketoglutarate represents a fundamental aspect of the compound's biochemical significance [15] [18] [21]. Both compounds share a five-carbon dicarboxylic acid backbone, but differ critically in the oxidation state at the C-2 position [18]. While α-ketoglutarate contains a ketone functionality at C-2, (R)-2-hydroxyglutarate, the active form released from TFMB-(R)-2-HG, bears a hydroxyl group at the same position [15] [18].
| Compound | Molecular Formula | Key Structural Difference | Biological Activity | Reference |
|---|---|---|---|---|
| α-Ketoglutarate | C₅H₆O₅ | Ketone at C-2 position | Natural metabolite, enzyme cofactor | [15] [18] [21] |
| TFMB-(R)-2-HG (Active Form) | C₁₃H₁₁F₃O₄ | Protected hydroxyl (trifluoromethylbenzyl ester) | Cell-permeable prodrug form | [1] [10] [13] |
| (R)-2-Hydroxyglutarate | C₅H₈O₅ | Hydroxyl at C-2 position | Oncometabolite, enzyme inhibitor | [15] [16] [18] |
This structural similarity enables (R)-2-hydroxyglutarate to function as a competitive inhibitor of α-ketoglutarate-dependent enzymes [18] [21]. The hydroxyl group in (R)-2-hydroxyglutarate can engage in similar binding interactions within enzyme active sites, but the altered electronic properties prevent normal catalytic turnover [18]. This mechanism underlies the compound's ability to disrupt normal cellular metabolism and epigenetic regulation [18].
The structural mimicry extends to the overall molecular geometry and charge distribution, allowing (R)-2-hydroxyglutarate to occupy the α-ketoglutarate binding pocket in various dioxygenases [18] [21]. The competitive inhibition affects multiple enzyme families, including the Jumonji C domain-containing histone demethylases and ten-eleven translocation family DNA hydroxylases [18]. These interactions demonstrate how subtle structural modifications can profoundly alter biological function while maintaining molecular recognition capabilities [18] [21].
The spectroscopic characterization of TFMB-(R)-2-HG encompasses various analytical techniques essential for compound identification and purity assessment [23] [24] [25]. Mass spectrometry analysis provides definitive molecular weight confirmation, with the protonated molecular ion [M+H]⁺ observed at m/z 288.22 [1] [2]. The fragmentation pattern in mass spectrometry would be expected to show characteristic losses corresponding to the trifluoromethylbenzyl moiety and tetrahydrofuran ring opening [29].
| Technique | Data/Value | Reference |
|---|---|---|
| SMILES Notation | FC(F)(F)c1cccc(COC(=O)[C@H]2CCC(=O)O2)c1 | [1] [2] |
| Canonical SMILES | O=C(C@@HOC1=O)OCC2=CC=CC(C(F)(F)F)=C2 | [8] [13] |
| Mass Spectrometry (m/z) | 288.22 [M+H]⁺ | [1] [2] |
| NMR Chemical Shift Range | Not specifically characterized | Literature gap |
| IR Spectroscopy Status | Not specifically characterized | Literature gap |
| UV-Vis Spectroscopy Status | Not specifically characterized | Literature gap |
Nuclear magnetic resonance spectroscopy would be expected to provide detailed structural confirmation through characteristic chemical shift patterns [7] [14]. The trifluoromethyl group would exhibit distinctive ¹⁹F NMR signals, while ¹H NMR would reveal the complex coupling patterns associated with the tetrahydrofuran ring system [7]. The stereochemical assignment at the C-2 position could be confirmed through nuclear Overhauser effect spectroscopy or coupling constant analysis [14].
Infrared spectroscopy analysis would be anticipated to show characteristic absorption bands corresponding to the ester carbonyl functionality, aromatic C-H stretching, and C-F stretching vibrations associated with the trifluoromethyl group [26]. The compound's spectroscopic fingerprint would provide definitive identification capabilities for quality control and analytical method development [26].
High-resolution mass spectrometry techniques, including time-of-flight and quadrupole time-of-flight instruments, offer enhanced capabilities for accurate mass determination and structural elucidation [25]. The high resolution and mass accuracy of these instruments enable confident assignment of molecular formulae and detection of potential impurities or degradation products [25].
Trifluoromethylbenzyl-(R)-2-hydroxyglutarate represents a strategically designed cell membrane-permeable derivative of (R)-2-hydroxyglutarate that addresses the fundamental challenge of delivering polar metabolites across cellular membranes [1] [2]. The compound exhibits dramatically enhanced lipophilicity compared to its parent molecule through the incorporation of a trifluoromethylbenzyl ester group, which serves as a chemical masking strategy to temporarily conceal the polar carboxyl functionality that otherwise restricts membrane permeability [1] [3].
The molecular structure of this compound features a molecular weight of 288.22 grams per mole with the chemical formula C13H11F3O4 [1] [2]. The trifluoromethyl group within the benzyl ester moiety contributes significantly to the compound's enhanced membrane-partitioning properties by increasing the overall lipophilicity while maintaining chemical stability [1] [4]. This structural modification transforms an otherwise impermeable polar metabolite into a compound capable of efficient passive diffusion across lipid bilayers.
Table 1: Physical and Chemical Properties Related to Membrane Permeability
| Property | Value |
|---|---|
| Molecular Weight (g/mol) | 288.22 |
| Molecular Formula | C13H11F3O4 |
| IUPAC Name | [3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate |
| CAS Number | 1445700-01-5 |
| Lipophilicity Enhancement | Enhanced via trifluoromethyl benzyl ester |
| Cell Permeability Mechanism | Passive diffusion followed by esterase hydrolysis |
| Esterification Purpose | Mask polar carboxyl groups for membrane penetration |
| Solubility in DMSO (mg/mL) | ≥250 (867.39 mM) |
| Physical Form | White to yellow solid powder |
| Storage Temperature (°C) | -20 |
The enhanced solubility characteristics of trifluoromethylbenzyl-(R)-2-hydroxyglutarate in organic solvents, with solubility exceeding 250 milligrams per milliliter in dimethyl sulfoxide, demonstrate its improved lipophilic properties [2] [5]. This enhanced solubility profile correlates directly with improved membrane permeability, as compounds with higher lipophilicity typically exhibit superior ability to partition into and traverse cellular membranes [6].
The cellular uptake of trifluoromethylbenzyl-(R)-2-hydroxyglutarate operates through a well-characterized prodrug mechanism involving passive membrane diffusion followed by intracellular esterase-mediated hydrolysis [7] [8] [9]. This uptake mechanism represents a fundamental departure from the transport-dependent uptake observed with non-esterified (R)-2-hydroxyglutarate, which requires specific membrane transporters for cellular entry [6] [10].
The initial phase of cellular uptake involves passive diffusion of the intact esterified compound across the plasma membrane. The enhanced lipophilicity conferred by the trifluoromethylbenzyl group enables the compound to readily partition into the hydrophobic core of cellular membranes and subsequently traverse to the intracellular compartment [8] [9]. This process occurs rapidly, typically within minutes to hours, depending on the concentration gradient and cellular characteristics [7].
Table 2: Mechanisms of Cellular Uptake for TFMB-(R)-2-HG
| Uptake Mechanism | Description | Evidence Source |
|---|---|---|
| Passive Diffusion | Enhanced lipophilicity allows crossing lipid bilayers | Multiple cell line studies |
| Esterase-Mediated Hydrolysis | Non-specific esterases cleave TFMB group intracellularly | Enzymatic activity assays |
| Intracellular Release | Free (R)-2-HG released upon ester bond cleavage | Intracellular metabolite measurements |
| Transport Rate | Rapid uptake due to concentration gradient maintenance | Time-course uptake studies |
| Membrane Affinity | Increased membrane partition coefficient vs non-esterified form | Comparative permeability assays |
Upon intracellular entry, trifluoromethylbenzyl-(R)-2-hydroxyglutarate encounters cytoplasmic esterases that recognize and cleave the ester bond linking the trifluoromethylbenzyl group to the (R)-2-hydroxyglutarate moiety [8] [9]. These non-specific esterases, including acetyl-esterases and carboxyl-esterases, are abundant in most cell types and rapidly hydrolyze the ester bond, releasing free (R)-2-hydroxyglutarate into the intracellular environment [8] [11].
The hydrolysis process is typically completed within hours of cellular uptake, as evidenced by intracellular metabolite measurements showing rapid accumulation of free (R)-2-hydroxyglutarate [7] [12]. This mechanism ensures that the active metabolite is delivered directly to its site of action while bypassing the membrane permeability limitations that restrict the uptake of the parent compound.
Following cellular uptake and esterase-mediated hydrolysis, trifluoromethylbenzyl-(R)-2-hydroxyglutarate releases (R)-2-hydroxyglutarate primarily within the cytoplasmic compartment, where the majority of cellular esterase activity is concentrated [12] [8]. The intracellular distribution pattern reflects both the sites of esterase activity and the subsequent diffusion of the released metabolite to various cellular compartments.
The cytoplasm serves as the primary site of (R)-2-hydroxyglutarate accumulation following ester hydrolysis, with concentrations reaching millimolar levels in treated cells [13] [7]. This high cytoplasmic concentration enables efficient inhibition of cytoplasmic α-ketoglutarate-dependent enzymes, including various histone demethylases and DNA hydroxylases that regulate epigenetic modifications [12] [14].
Table 3: Intracellular Distribution and Localization of TFMB-(R)-2-HG
| Cellular Compartment | Distribution Pattern | Functional Significance |
|---|---|---|
| Cytoplasm | Primary site of esterase activity and (R)-2-HG release | Main site of target enzyme inhibition |
| Mitochondria | Secondary accumulation site for metabolic effects | Affects respiratory chain and TCA cycle |
| Nucleus | Limited penetration, effects on chromatin modifications | Influences epigenetic regulation |
| Cell Membrane | Transient association during uptake process | Entry point for compound delivery |
| Endoplasmic Reticulum | Minimal accumulation reported | Limited functional impact |
Mitochondrial compartments represent secondary sites of (R)-2-hydroxyglutarate accumulation, where the metabolite can influence mitochondrial metabolism and respiratory function [12] [10]. Studies have demonstrated that (R)-2-hydroxyglutarate can affect mitochondrial respiration and alter the activity of mitochondrial enzymes, including those involved in the tricarboxylic acid cycle [15].
Nuclear penetration of (R)-2-hydroxyglutarate occurs to a limited extent, but sufficient levels are achieved to influence nuclear enzymes involved in chromatin modification [13] [12]. The metabolite can inhibit nuclear histone demethylases and DNA hydroxylases, leading to alterations in gene expression patterns and chromatin structure.
The cellular uptake characteristics of trifluoromethylbenzyl-(R)-2-hydroxyglutarate differ dramatically from those of non-esterified (R)-2-hydroxyglutarate, primarily due to fundamental differences in membrane permeability and uptake mechanisms [7] [6] [10]. These differences have profound implications for experimental applications and the achievement of biologically relevant intracellular concentrations.
Non-esterified (R)-2-hydroxyglutarate exhibits poor membrane permeability due to its polar, charged nature at physiological pH [6] [10]. The compound requires specific membrane transporters for cellular entry, including members of the solute carrier family such as SLC1A1, SLC13A3, and SLC22A6 [10]. This transport-dependent uptake mechanism results in limited and variable cellular accumulation that depends on the expression levels and activity of specific transporters in different cell types.
Table 4: Comparative Analysis of TFMB-(R)-2-HG vs Non-Esterified (R)-2-HG
| Parameter | TFMB-(R)-2-HG | Non-Esterified (R)-2-HG |
|---|---|---|
| Membrane Permeability | High (enhanced lipophilicity) | Low (polar, charged molecule) |
| Cellular Uptake Efficiency | Efficient passive diffusion | Limited, requires transporters |
| Required Concentration | Lower (μM range) | Higher (mM range) |
| Time to Effect | Rapid (minutes to hours) | Slower (hours to days) |
| Intracellular Accumulation | High intracellular levels achieved | Limited intracellular penetration |
| Metabolic Impact | Pronounced effects on target enzymes | Modest effects due to poor uptake |
| Experimental Utility | Preferred for in vitro studies | Limited experimental applications |
In contrast, trifluoromethylbenzyl-(R)-2-hydroxyglutarate readily crosses cellular membranes through passive diffusion, achieving rapid and efficient cellular uptake across diverse cell types [7] [8]. This enhanced uptake capability enables the achievement of high intracellular (R)-2-hydroxyglutarate concentrations at relatively low extracellular concentrations, typically in the micromolar range compared to the millimolar concentrations required for non-esterified (R)-2-hydroxyglutarate [7] [12].
The time course of effects also differs significantly between the two forms. Trifluoromethylbenzyl-(R)-2-hydroxyglutarate produces rapid cellular effects within minutes to hours of treatment, while non-esterified (R)-2-hydroxyglutarate requires extended incubation periods of hours to days to achieve comparable biological effects [7] [16]. This difference reflects the superior uptake kinetics and intracellular accumulation achieved with the esterified form.
Quantitative studies of cellular penetration have established specific parameters for the uptake and intracellular accumulation of trifluoromethylbenzyl-(R)-2-hydroxyglutarate across various experimental systems [13] [7] [12] [14]. These measurements provide critical data for determining effective concentrations and optimizing experimental protocols.
The effective concentration range for biological effects typically spans 100 to 1000 micromolar in extracellular medium, with half-maximal inhibitory concentrations (IC50) for target enzyme inhibition occurring around 250 to 500 micromolar depending on the specific cellular context and target enzyme [7] [14]. These concentrations are significantly lower than those required for non-esterified (R)-2-hydroxyglutarate, reflecting the enhanced bioavailability of the esterified form.
Table 5: Quantitative Analysis of Cellular Penetration
| Study Parameter | Measured Value | Measurement Method |
|---|---|---|
| Effective Concentration Range | 100-1000 μM | Cell viability and transformation assays |
| IC50 for Target Inhibition | ~250-500 μM (context-dependent) | Enzyme activity inhibition studies |
| Intracellular (R)-2-HG Levels | 1-50 mM (post-hydrolysis) | LC-MS/MS quantification |
| Membrane Partition Coefficient | 10-100x higher than free (R)-2-HG | Octanol-water partition studies |
| Esterase Hydrolysis Rate | Minutes to hours (cell-type dependent) | Metabolite tracking assays |
| Cellular Uptake Half-time | <1 hour | Time-course uptake measurements |
| Bioavailability Enhancement | 10-1000 fold vs non-esterified form | Comparative efficacy studies |
Intracellular (R)-2-hydroxyglutarate levels achieved following esterase hydrolysis range from 1 to 50 millimolar, representing concentrations that approximate those found in isocitrate dehydrogenase-mutant tumors [13] [7] [14]. These high intracellular concentrations are essential for achieving effective inhibition of α-ketoglutarate-dependent enzymes and reproducing the metabolic conditions associated with oncogenic transformation.
The membrane partition coefficient of trifluoromethylbenzyl-(R)-2-hydroxyglutarate is estimated to be 10 to 100-fold higher than that of free (R)-2-hydroxyglutarate based on octanol-water partition studies [8]. This enhanced partitioning behavior directly correlates with improved cellular uptake and bioavailability, enabling the achievement of therapeutic concentrations with lower extracellular doses.
Cellular uptake kinetics demonstrate rapid penetration with half-times typically less than one hour across various cell types [7] [8]. The esterase-mediated hydrolysis occurs with similar kinetics, with complete conversion to free (R)-2-hydroxyglutarate typically achieved within minutes to hours depending on cellular esterase activity and compound concentration.